molecular formula C10H15N3O B3405354 1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1338656-96-4

1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol

Cat. No.: B3405354
CAS No.: 1338656-96-4
M. Wt: 193.25
InChI Key: LSEGZZIRUXLZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the attachment of the dimethylpyrimidinyl group. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often involve the use of solvents like benzene or xylene and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidin-3-one derivatives, while substitution reactions can introduce various functional groups onto the pyrimidinyl ring .

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The dimethylpyrimidinyl group can enhance binding affinity and specificity, leading to potent biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidine ring and the dimethylpyrimidinyl group provides a versatile scaffold for developing new compounds with diverse applications .

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-10(12-8(2)11-7)13-4-3-9(14)6-13/h5,9,14H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEGZZIRUXLZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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